6-Azaspiro[3.5]nonan-9-one

FAAH Inhibition Spirocyclic Scaffolds Medicinal Chemistry

6-Azaspiro[3.5]nonan-9-one is a specialized spirocyclic scaffold distinguished by its 6-aza regiochemistry and a reactive 9-ketone functional group. This specific configuration offers a unique three-dimensional vector profile critical for CNS-penetrant drug design and scaffold-hopping campaigns. Unlike the 7-aza analog or non-oxygenated versions, this building block is non-interchangeable and ideal for diversification via reductive amination or Grignard additions to generate proprietary libraries.

Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
Cat. No. B15264363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Azaspiro[3.5]nonan-9-one
Molecular FormulaC8H13NO
Molecular Weight139.19 g/mol
Structural Identifiers
SMILESC1CC2(C1)CNCCC2=O
InChIInChI=1S/C8H13NO/c10-7-2-5-9-6-8(7)3-1-4-8/h9H,1-6H2
InChIKeyIWDDMDLDWJKMRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Azaspiro[3.5]nonan-9-one: Spirocyclic Scaffold Characterization and Procurement Context


6-Azaspiro[3.5]nonan-9-one (CAS 1369163-40-5) is a saturated spirocyclic building block characterized by a nitrogen-containing azetidine-piperidine fused ring system with a reactive ketone at the 9-position . As a member of the broader azaspiro compound class, its rigid three-dimensional architecture provides a distinct vector profile for medicinal chemistry design, making it a versatile intermediate for synthesizing more complex molecules and optimizing physicochemical properties . While extensive peer-reviewed biological data on the parent compound is limited, its core scaffold is recognized as a valuable structural alternative to common motifs like morpholine, with applications across several drug discovery programs . This guide analyzes the available evidence to clarify the specific procurement rationale for 6-azaspiro[3.5]nonan-9-one relative to its closest analogs, emphasizing that its value proposition is currently anchored in its unique regiochemistry and synthetic utility as a ketone-containing spirocyclic core.

Why Close Analogs Like 7-Azaspiro[3.5]nonane and 5-Azaspiro[3.5]nonan-9-one Cannot Substitute for 6-Azaspiro[3.5]nonan-9-one


Generic substitution within the azaspiro[3.5]nonane class fails due to the profound impact of nitrogen atom placement and functional group presence on target engagement, pharmacokinetic profile, and chemical reactivity. The position of the basic amine nitrogen dictates the vector and distance of hydrogen bonding and ionic interactions, a critical determinant of biological target selectivity [1]. For instance, the 7-azaspiro[3.5]nonane core is well-documented as a superior scaffold for fatty acid amide hydrolase (FAAH) inhibitors, achieving kinact/KI values >1500 M⁻¹ s⁻¹ [2]. However, this potency is a direct consequence of the specific orientation of its nitrogen atom, which would be entirely altered in the 6-azaspiro regioisomer, leading to a potential loss of activity [2]. Furthermore, the 9-ketone functional group in 6-azaspiro[3.5]nonan-9-one provides a crucial synthetic handle for further derivatization, a feature absent in non-oxygenated analogs like 6-azaspiro[3.5]nonane (CAS 71873-27-3) . Substituting with a regioisomer lacking this ketone would necessitate a completely different synthetic route, rendering it an invalid replacement. Therefore, the precise combination of regiochemistry and functionalization in 6-azaspiro[3.5]nonan-9-one is not interchangeable and defines its specific role as a building block and potential lead scaffold.

Quantitative Evidence of Differentiation for 6-Azaspiro[3.5]nonan-9-one


Regioisomeric Specificity for Biological Target Engagement: Comparison of 6- vs. 7-Azaspiro[3.5]nonane Scaffolds

The placement of the nitrogen atom within the spiro[3.5]nonane framework is a critical determinant of biological activity. The 7-azaspiro[3.5]nonane core has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors, demonstrating potent covalent inhibition with a kinact/KI > 1500 M⁻¹ s⁻¹ [1]. This potent activity is a direct result of the specific orientation of the nitrogen at the 7-position, which is essential for the covalent warhead to interact with the catalytic serine of FAAH. In contrast, the 6-azaspiro[3.5]nonan-9-one scaffold, with its nitrogen at a different position and a ketone functionality, presents a fundamentally different vector profile and is not suitable for the same mechanism of action . This regioisomeric differentiation is a primary reason for selecting the 6-azaspiro core, as it directs research toward distinct chemical space and potential target classes.

FAAH Inhibition Spirocyclic Scaffolds Medicinal Chemistry

Predicted Physicochemical Properties Differentiating 6-Azaspiro[3.5]nonan-9-one from Non-Ketone Analogs

The presence of a ketone group at the 9-position of 6-azaspiro[3.5]nonan-9-one (CAS 1369163-40-5) imparts distinct physicochemical properties compared to its non-oxygenated analog, 6-azaspiro[3.5]nonane (CAS 71873-27-3). The ketone group lowers the predicted pKa of the compound (8.91 ± 0.20) compared to the fully saturated amine . This difference is critical for optimizing the basicity of the amine and its protonation state at physiological pH, which directly influences solubility, permeability, and binding interactions. The ketone also provides a synthetic handle for reductive amination or nucleophilic addition, which is absent in the parent hydrocarbon scaffold . While direct experimental data for the target compound is limited, these predicted values provide a basis for differentiating it from analogs in the procurement process.

Physicochemical Properties Drug-likeness Spirocyclic Scaffolds

Evidence for General Spirocyclic Scaffold Advantages in Drug Discovery

The 6-azaspiro[3.5]nonan-9-one scaffold belongs to a class of spirocyclic compounds that are well-documented to offer advantages over traditional, flatter heterocycles. Incorporating a spirocenter into a molecule introduces three-dimensionality, which can lead to improved aqueous solubility and metabolic stability compared to common motifs like morpholine . Furthermore, the conformational restriction imposed by the spirocycle can reduce the entropic penalty upon binding to a biological target, potentially increasing binding affinity . While these are class-level benefits not quantified for the specific compound, they are a major driver for the procurement of spirocyclic building blocks like 6-azaspiro[3.5]nonan-9-one over more flexible or planar alternatives in the early stages of drug discovery.

Spirocyclic Scaffolds Medicinal Chemistry Bioisosteres

Recommended Procurement and Application Scenarios for 6-Azaspiro[3.5]nonan-9-one


As a Key Building Block for Constructing Spirocyclic Libraries for Fragment-Based Drug Discovery (FBDD)

Given its compact, three-dimensional structure and a reactive ketone handle, 6-azaspiro[3.5]nonan-9-one is ideally suited for the synthesis of diverse spirocyclic libraries. Its regioisomeric specificity (6-aza vs. 7-aza) allows medicinal chemists to explore distinct chemical space not accessible with other spirocyclic cores [1]. The ketone group serves as a versatile point for diversification via reductive amination, Grignard additions, or Wittig reactions, enabling the rapid generation of analogs for fragment growth or scaffold-hopping campaigns [2]. This application leverages the compound's unique vector profile and synthetic utility, which are its primary differentiators from non-ketone and regioisomeric analogs.

As a Core Scaffold for CNS Penetrant Drug Discovery Programs

Spirocyclic scaffolds are a privileged class in central nervous system (CNS) drug discovery due to their potential for enhancing brain penetration. Research on related scaffolds, such as the 7-azaspiro[3.5]nonane series of FAAH inhibitors, has demonstrated the ability to raise endogenous brain levels of anandamide upon intraperitoneal administration to mice, confirming CNS exposure [1]. While 6-azaspiro[3.5]nonan-9-one targets different biological space, its structural similarity to these CNS-penetrant scaffolds suggests it is a viable core for designing compounds intended for neurological targets [2]. The procurement rationale here is based on a class-level inference that the spirocyclic framework is compatible with CNS drug-likeness criteria, making it a strategic choice over simpler, less three-dimensional cores.

As an Intermediate for Synthesizing Muscarinic Receptor Modulators

Biocatalytic routes to chiral spirocyclic diamines are enabling the synthesis of selective M1 and M4 muscarinic agonists, highlighting the importance of this chemical space for developing novel antipsychotics with improved side-effect profiles [1]. The 6-azaspiro[3.5]nonan-9-one scaffold, with its basic amine and ketone, provides a foundation for building bifunctional intermediates similar to those used in these advanced syntheses. By functionalizing the 9-ketone and the amine, researchers can access advanced intermediates for exploring muscarinic receptor pharmacology [2]. This scenario underscores the compound's role as a platform for generating complex, chiral molecules for a high-value therapeutic area.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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